

# (S)-Bufuralol: A Comprehensive Physicochemical and Analytical Guide

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## Compound of Interest

Compound Name: (S)-Bufuralol

CAS No.: 64100-62-5

Cat. No.: B13413641

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-Bufuralol** is the levorotatory enantiomer of bufuralol, a non-selective  $\beta$ -adrenergic receptor antagonist with partial agonist activity.[1][2][3] While initially investigated for its antianginal and antihypertensive properties, bufuralol has become a cornerstone tool in drug metabolism research.[3] Specifically, it is a well-established probe substrate for phenotyping the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, a critical component in the metabolism of approximately 25% of clinically used drugs.[1] The stereoselective metabolism of bufuralol, primarily through 1'-hydroxylation to 1'-hydroxybufuralol, is almost exclusively catalyzed by CYP2D6 at therapeutic concentrations, making it an invaluable in vitro and in vivo marker for assessing enzyme function and drug-drug interactions.[2]

A thorough understanding of the physicochemical properties of **(S)-Bufuralol** is paramount for its effective use in these research applications. These properties govern its solubility, stability, and interactions in experimental systems, directly impacting the accuracy and reproducibility of pharmacokinetic and drug metabolism studies. This guide provides a detailed examination of

the molecular weight and key physicochemical characteristics of **(S)-Bufuralol**, coupled with field-proven methodologies for their determination, offering a foundational resource for professionals in drug development and pharmacology.

## Core Physicochemical Properties of (S)-Bufuralol

The fundamental physicochemical characteristics of a compound are critical determinants of its behavior in both chemical and biological systems. For **(S)-Bufuralol**, these properties dictate its handling, formulation, and analytical characterization. The data presented below has been consolidated from authoritative chemical and pharmacological databases.

Property	Value	Source(s)
Molecular Formula	C <sub>16</sub> H <sub>23</sub> NO <sub>2</sub>	[4]
Molecular Weight	261.36 g/mol	[4]
Form	Solid, white to off-white powder (as HCl salt)	
Melting Point (°C)	122-123 (as (-)-hydrochloride salt)	
logP (Octanol/Water)	3.5	[5]
pKa	Estimated 8.0 - 9.7 (for the secondary amine)	[6]
Specific Optical Rotation	[α] <sup>20</sup> <sub>D</sub> = -136.0° (c=1.0 in ethanol, as HCl salt)	
Solubility	HCl Salt: Soluble in water and methanol; slightly soluble in DMSO and chloroform.	

## Methodologies for Physicochemical Characterization

The accurate determination of physicochemical properties requires robust and validated analytical methods. This section details the experimental protocols and underlying principles for

characterizing **(S)-Bufuralol**, reflecting best practices in pharmaceutical sciences.

## Molecular Weight Determination by Mass Spectrometry

Principle: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), which is often sufficient to confirm the elemental composition of a molecule.

Experimental Protocol (Direct Infusion ESI-MS):

- **Sample Preparation:** Prepare a dilute solution of **(S)-Bufuralol** (approx. 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.
- **Instrument Calibration:** Calibrate the mass spectrometer using a standard calibration solution with known  $m/z$  values across the desired mass range. This is crucial for achieving high mass accuracy.
- **Infusion:** Infuse the sample solution directly into the electrospray ionization (ESI) source at a constant flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. For bufuralol, this will primarily be the protonated molecule,  $[\text{M}+\text{H}]^+$ .
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their  $m/z$  ratio.
- **Data Acquisition:** Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion peak.
- **Data Analysis:** Determine the monoisotopic mass of the  $[\text{M}+\text{H}]^+$  ion. Subtract the mass of a proton (1.00728 Da) to calculate the exact mass of the neutral molecule.

**Causality and Trustworthiness:** Direct infusion ESI-MS is a rapid and highly accurate method for confirming the molecular weight of a pure substance. The use of HRMS provides a self-

validating system; the measured mass should match the theoretical mass calculated from the molecular formula ( $C_{16}H_{23}NO_2$ ) within a narrow tolerance (e.g., < 5 ppm), confirming the compound's identity and purity.

*Workflow for Molecular Weight Determination by ESI-MS.*

## Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow range. The method described follows the USP <741> guidelines for Class Ia substances.

Experimental Protocol (Capillary Method):

- **Sample Preparation:** Ensure the **(S)-Bufuralol** HCl sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant.
- **Capillary Loading:** Load the dry powder into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a melting point apparatus.
- **Heating Ramp:** Heat the block rapidly to a temperature approximately 10°C below the expected melting point (around 112°C).
- **Measurement:** Decrease the heating rate to approximately 1-2°C per minute.
- **Observation:** Record the temperature at which the substance is first observed to collapse or form a liquid meniscus (the onset of melting) and the temperature at which it becomes completely liquid (the clear point). The range between these two temperatures is the melting range.

Causality and Trustworthiness: A sharp melting range is a primary indicator of the purity of a crystalline compound. Impurities typically depress and broaden the melting range. Following a standardized protocol like USP <741> ensures consistency and comparability of results. The use of certified melting point reference standards to calibrate the apparatus is essential for trustworthiness.

## Optical Rotation Measurement

Principle: Chiral molecules, such as **(S)-Bufuralol**, rotate the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. The specific rotation  $[\alpha]$  is a standardized measure, calculated from the observed rotation, that accounts for concentration and path length.

Experimental Protocol (Following USP <781>):

- **Solution Preparation:** Accurately weigh a sample of **(S)-Bufuralol** HCl and dissolve it in a precise volume of a specified solvent (e.g., ethanol) to achieve a known concentration (c), typically expressed in g/100 mL. For the cited value, this is 1.0 g/100 mL.
- **Instrument Calibration:** Calibrate the polarimeter using a certified quartz plate or a validated calibration standard. Zero the instrument using a blank cell filled with the same solvent used for the sample.
- **Measurement:** Fill the polarimeter cell (of a known path length, l, in decimeters; typically 1 dm) with the sample solution, ensuring no air bubbles are present. Place the cell in the instrument.
- **Data Acquisition:** Measure the observed angle of rotation ( $\alpha$ ) at a specified temperature (T) and wavelength ( $\lambda$ , typically the sodium D-line at 589 nm).
- **Calculation:** Calculate the specific rotation using the formula:  $[\alpha]T\lambda = (100 \times \alpha) / (l \times c)$

**Causality and Trustworthiness:** Optical rotation is a definitive characteristic of a specific enantiomer. The sign of rotation (+ or -) indicates whether it is dextrorotatory or levorotatory. The magnitude of the specific rotation is a measure of enantiomeric purity. A measured value that matches the literature value for the pure enantiomer confirms both its identity and high enantiomeric excess. The protocol's trustworthiness relies on precise control of concentration, temperature, and path length, as these factors directly influence the observed rotation.

*Workflow for Optical Rotation Measurement.*

## pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or base. For a basic compound like bufuralol, the pKa refers to the equilibrium constant for the dissociation of its protonated form. Potentiometric titration is a highly accurate method for its determination, involving the measurement of pH as a function of added titrant volume.

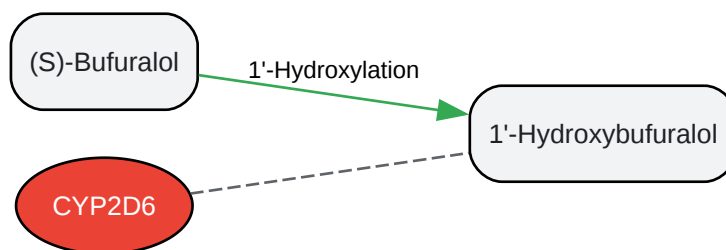
Experimental Protocol (Potentiometric Titration):

- **Sample Preparation:** Accurately weigh **(S)-Bufuralol** HCl and dissolve it in a co-solvent system (e.g., 20% methanol in water) if aqueous solubility is limited.<sup>[4]</sup> A typical concentration is ~1 mM. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
- **Initial pH Adjustment:** Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of HCl to ensure the amine is fully protonated.
- **Titration:** Place the solution in a thermostatted vessel with constant stirring. Immerse a calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).
- **Data Recording:** Record the pH value after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Causality and Trustworthiness: The pKa is crucial for predicting a drug's ionization state at physiological pH (approx. 7.4), which profoundly affects its absorption, distribution, and receptor binding. Potentiometric titration provides a direct, primary measurement of this property. The trustworthiness of the method is ensured by careful calibration of the pH electrode with standard buffers, use of standardized titrants, and maintaining constant temperature and ionic strength.

## Biological Context: Metabolism and Analytical Implications

The primary relevance of **(S)-Bufuralol** in modern drug development is its role as a specific substrate for the CYP2D6 enzyme. The molecule undergoes hydroxylation at the 1'-position of its side chain, a reaction that is highly stereoselective.



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*Metabolic pathway of **(S)-Bufuralol** via CYP2D6.*

This metabolic pathway is the basis for in vitro assays used to screen for CYP2D6 inhibition by new chemical entities. The physicochemical properties discussed herein are critical for designing these assays. For instance:

- **Solubility:** Adequate aqueous solubility is required to achieve the necessary substrate concentrations in incubation buffers without precipitation. The use of a co-solvent like DMSO is common, but its final concentration must be kept low (typically <1%) to avoid inhibiting enzyme activity.
- **logP and pKa:** These properties influence how the molecule partitions into microsomal membranes where the CYP enzymes reside and how it orients within the enzyme's active site.
- **Chirality:** The stereoselectivity of the metabolism necessitates analytical methods that can distinguish between the enantiomers of bufuralol and its metabolites. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose. A validated method, for example, uses a vancomycin-based chiral stationary phase with a polar ionic mobile phase to achieve separation of (S)- and (R)-bufuralol.

## Conclusion

**(S)-Bufuralol** is more than a historical  $\beta$ -blocker; it is an essential tool for contemporary drug development, enabling the characterization of CYP2D6-mediated drug metabolism. Its utility is

fundamentally linked to its distinct physicochemical properties. This guide has provided a comprehensive overview of these characteristics, from its molecular weight to its specific optical rotation. By detailing the standardized, validated protocols for their measurement, we underscore the importance of analytical rigor. For researchers and scientists, a firm grasp of these principles and methods is not merely academic—it is a prerequisite for generating reliable, high-quality data in the critical path of drug discovery and development.

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